molecular formula C14H16ClN3O3S B6475746 6-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole CAS No. 2640863-19-8

6-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole

Cat. No.: B6475746
CAS No.: 2640863-19-8
M. Wt: 341.8 g/mol
InChI Key: JSOPMNYICXLCCP-UHFFFAOYSA-N
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Description

6-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole is a synthetic organic compound characterized by its unique chemical structure, which includes a benzoxazole core substituted with a chloro group and a piperazine ring bearing a cyclopropanesulfonyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole typically involves multiple steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.

    Piperazine Substitution: The piperazine ring is introduced by reacting the chlorinated benzoxazole with piperazine under nucleophilic substitution conditions.

    Sulfonylation: Finally, the cyclopropanesulfonyl group is attached to the piperazine nitrogen using a sulfonyl chloride derivative in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the chloro group or the sulfonyl moiety, potentially yielding dechlorinated or desulfonylated products.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Dechlorinated or desulfonylated derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2-[4-(methylsulfonyl)piperazin-1-yl]-1,3-benzoxazole: Similar structure but with a methylsulfonyl group instead of a cyclopropanesulfonyl group.

    6-chloro-2-[4-(phenylsulfonyl)piperazin-1-yl]-1,3-benzoxazole: Contains a phenylsulfonyl group, offering different steric and electronic properties.

    6-chloro-2-[4-(ethylsulfonyl)piperazin-1-yl]-1,3-benzoxazole: Features an ethylsulfonyl group, which may affect its solubility and reactivity.

Uniqueness

The cyclopropanesulfonyl group in 6-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole imparts unique steric and electronic properties, potentially enhancing its biological activity and specificity compared to similar compounds with different sulfonyl groups.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-chloro-2-(4-cyclopropylsulfonylpiperazin-1-yl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O3S/c15-10-1-4-12-13(9-10)21-14(16-12)17-5-7-18(8-6-17)22(19,20)11-2-3-11/h1,4,9,11H,2-3,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOPMNYICXLCCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C3=NC4=C(O3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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